molecular formula C17H20O5 B11632628 propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11632628
M. Wt: 304.34 g/mol
InChI Key: IPBCCYMTCDMEAY-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, carboxylic acids, and dihydrochromen-2-ones .

Scientific Research Applications

Propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the isopropyl ester group, which can influence its solubility, stability, and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

propan-2-yl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C17H20O5/c1-5-12-8-15(18)22-17-11(4)14(7-6-13(12)17)20-9-16(19)21-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

IPBCCYMTCDMEAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C

Origin of Product

United States

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